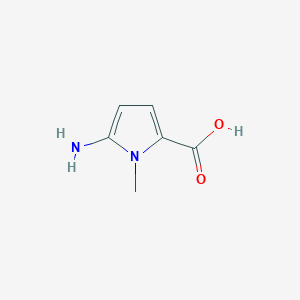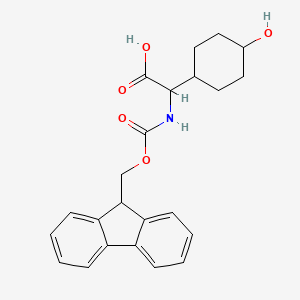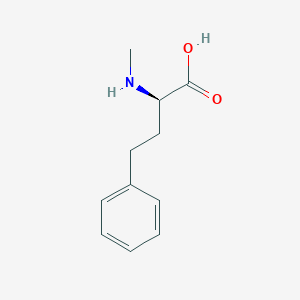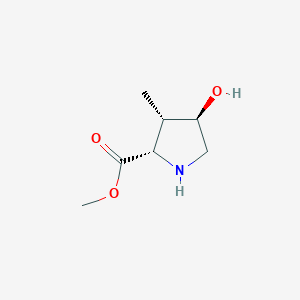![molecular formula C7H5F3N4 B12976966 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolo[4,3-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the reaction of 2-hydrazinopyridine with trifluoroacetic acid and an appropriate aldehyde under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, which provides a straightforward route to the desired triazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of c-Met kinase, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares a similar triazole scaffold and exhibits comparable biological activities.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Known for its anticancer properties and structural similarity.
Uniqueness
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C7H5F3N4 |
|---|---|
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-13-6(14)11/h1-3H,(H2,11,13) |
Clave InChI |
BXWBXVHPHBUSHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NN=C2N)C=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



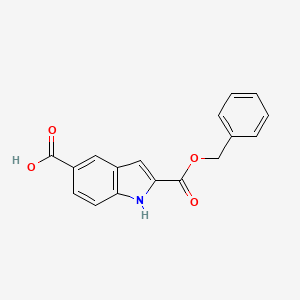
![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)

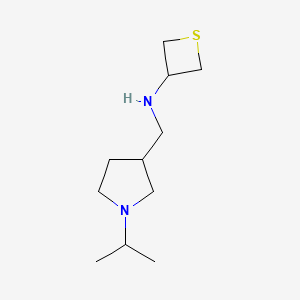
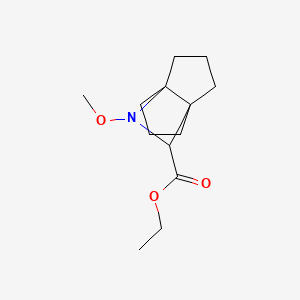
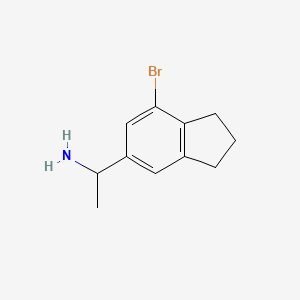
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
